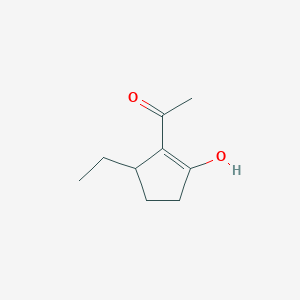
1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone is an organic compound with the molecular formula C9H14O2 It features a cyclopentene ring substituted with an ethyl group and a hydroxy group, along with an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-2-hydroxycyclopentanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a temperature range of 50-60°C for several hours to ensure complete cyclization and formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like potassium permanganate or chromium trioxide.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed:
Oxidation: 1-(5-Ethyl-2-oxocyclopenten-1-yl)ethanone.
Reduction: 1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanol.
Substitution: 1-(5-Bromoethyl-2-hydroxycyclopenten-1-yl)ethanone.
Aplicaciones Científicas De Investigación
1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ethanone moiety can undergo nucleophilic addition reactions with cellular nucleophiles, leading to various biochemical effects .
Comparación Con Compuestos Similares
- 1-(5-Methyl-2-hydroxycyclopenten-1-yl)ethanone
- 1-(5-Propyl-2-hydroxycyclopenten-1-yl)ethanone
- 1-(5-Isopropyl-2-hydroxycyclopenten-1-yl)ethanone
Uniqueness: 1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1-(5-ethyl-2-hydroxycyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C9H14O2/c1-3-7-4-5-8(11)9(7)6(2)10/h7,11H,3-5H2,1-2H3 |
Clave InChI |
BVJKMFYPTKOOIZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(=C1C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


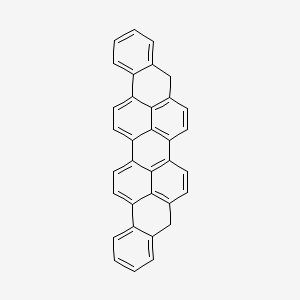



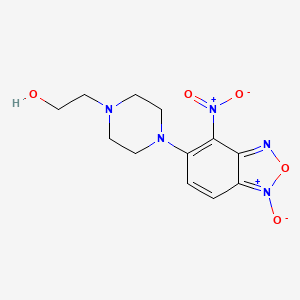
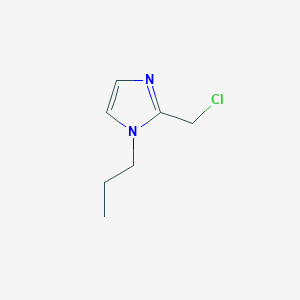
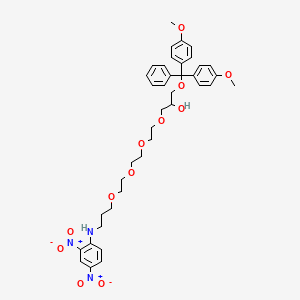

![(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid](/img/structure/B13789522.png)

![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)



